2,3,5,6-Tetrachlorophenol
Overview
Description
2,3,5,6-Tetrachlorophenol is a chlorinated derivative of phenol with the molecular formula C6H2Cl4O . It is a synthetic compound that appears as a brown solid with a phenolic odor . This compound is widely used in industrial applications, including the synthesis of pesticides, dyes, drugs, and plastics .
Mechanism of Action
Target of Action
2,3,5,6-Tetrachlorophenol is a chlorinated derivative of phenol It has been suggested that it may interact with non-selective cation channels involved in the detection of pain and possibly also in cold perception .
Mode of Action
It has been proposed that hydroxyl radical-dependent formation of more tetrachlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species might be responsible for the exceptionally strong chemiluminescence production by this compound .
Biochemical Pathways
It has been shown that semiquinone radicals and chlorinated quinoid intermediates are produced during the degradation of this compound by fenton reagents . These intermediates and radicals may interact with various biochemical pathways, potentially leading to the observed effects of the compound.
Pharmacokinetics
It is known that chlorophenols, in general, can persist for decades in the environment due to their resistance to microbiological degradation , suggesting that this compound may have a long half-life in biological systems.
Result of Action
It is known that chlorophenols can be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can generate strong intrinsic chemiluminescence during environmentally-friendly advanced oxidation processes . This suggests that the compound’s activity may be influenced by the presence of oxidizing agents in the environment. Furthermore, chlorophenols are known to persist in the environment due to their resistance to microbiological degradation , which could influence the compound’s long-term effects and stability.
Biochemical Analysis
Biochemical Properties
2,3,5,6-Tetrachlorophenol has been found to interact with various enzymes and proteins. It acts at the sites of adenosine triphosphate production and decreases or blocks it without blocking the electron transport chain . This suggests that this compound may have a significant role in biochemical reactions, particularly those involving energy production.
Cellular Effects
The effects of this compound on cells are profound. It has been found to generate a particularly reactive intermediate; tetrachlorobenzoquinone (TCBQ) is a potent alkylating agent that reacts with cellular thiols at a diffusion-controlled rate . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the production of chlorinated quinoid intermediates and semiquinone radicals during its degradation . The type and yield of these intermediates are well correlated with chemiluminescence generation, suggesting that hydroxyl radical-dependent formation of more tetrachlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species might be responsible for the exceptionally strong chemiluminescence production by this compound .
Temporal Effects in Laboratory Settings
It is known that it generates the strongest intrinsic chemiluminescence among all nineteen chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes .
Dosage Effects in Animal Models
It is known that exposure to this compound may cause profuse sweating, intense thirst, abdominal pain, nausea, vomiting, diarrhea, cyanosis from methemoglobinemia, hyperactivity, stupor, blood pressure fall, hyperpnea, hemolysis, convulsions, collapse, coma, and pulmonary edema followed by pneumonia .
Metabolic Pathways
This compound is rapidly absorbed and excreted following occupational exposure. Sulfation and glucuronidation are the main metabolic pathways of this compound .
Transport and Distribution
It is known that it is a chlorinated derivative of phenol and is a biodegradation product of polychlorinated benzene and polychlorinated biphenols .
Subcellular Localization
It is known that it is a chlorinated derivative of phenol and is a biodegradation product of polychlorinated benzene and polychlorinated biphenols .
Preparation Methods
2,3,5,6-Tetrachlorophenol is generally prepared by the chlorination of phenol . This process involves the substitution of hydrogen atoms in the phenol molecule with chlorine atoms. Another synthetic route involves the diazotization of p-chloroaniline followed by dechlorination of 1,2,4,5-tetrachlorobenzene to yield 2,4,5-trichlorophenol, which can then be further chlorinated to produce this compound .
Chemical Reactions Analysis
2,3,5,6-Tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinoid intermediates and semiquinone radicals.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include Fenton reagents for oxidation and strong bases for nucleophilic substitution . Major products formed from these reactions include chlorinated quinoids, quinone-dioxetanes, and electronically excited carbonyl species .
Scientific Research Applications
2,3,5,6-Tetrachlorophenol has a wide range of applications in scientific research:
Medicine: It serves as an intermediate in the production of specific drugs.
Industry: It is used in the production of polymers and plastics.
Additionally, it is used as an analytical reference standard for the quantification of the analyte in environmental samples using gas chromatography coupled to mass spectrometry .
Comparison with Similar Compounds
2,3,5,6-Tetrachlorophenol is similar to other chlorinated phenols such as:
Compared to these compounds, this compound is unique in its ability to generate the strongest intrinsic chemiluminescence among all chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes . This property makes it particularly useful in studies related to chemiluminescence and environmental remediation.
Properties
IUPAC Name |
2,3,5,6-tetrachlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWNKZNZRIAIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O | |
Record name | 2,3,5,6-TETRACHLOROPHENOL | |
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Record name | 2,3,5,6-TETRACHLOROPHENOL | |
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DSSTOX Substance ID |
DTXSID2026101 | |
Record name | 2,3,5,6-Tetrachlorophenol | |
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Molecular Weight |
231.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Leaflets (from ligroin) or light beige powder. (NTP, 1992), Brown solid; [ICSC], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,3,5,6-TETRACHLOROPHENOL | |
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Record name | 2,3,5,6-Tetrachlorophenol | |
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Boiling Point |
327 °F at 23 mmHg (NTP, 1992), Sublimes | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, slightly soluble in water, soluble in ligroin., Solubility in water: poor | |
Record name | 2,3,5,6-TETRACHLOROPHENOL | |
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Record name | 2,3,5,6-TETRACHLOROPHENOL | |
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Density |
1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.6 (60 °C) | |
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Vapor Density |
Relative vapor density (air = 1): 8.0 | |
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Vapor Pressure |
0.000339 [mmHg], Vapor pressure, Pa at 100 °C: 130 | |
Record name | 2,3,5,6-Tetrachlorophenol | |
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Mechanism of Action |
CHLORINATED PHENOLS ... ARE VERY EFFECTIVE ( ... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate, but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/ | |
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Color/Form |
Leaf, from ligroin | |
CAS No. |
935-95-5 | |
Record name | 2,3,5,6-TETRACHLOROPHENOL | |
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Melting Point |
237 to 241 °F (NTP, 1992), 115 °C | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3,5,6-Tetrachlorophenol?
A1: this compound has a molecular formula of C6H2Cl4O and a molecular weight of 231.89 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have utilized techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and electrochemical detectors, to characterize and quantify this compound. [, , , , ]
Q3: How is this compound degraded in the environment?
A3: Anaerobic microorganisms play a key role in the reductive dechlorination of this compound. [, , ] This process can lead to the formation of less chlorinated phenols, such as 2,3,5-Trichlorophenol, which can be further degraded. [] Studies also suggest that combining pulse electric discharge with bioremediation can enhance the degradation of this compound. []
Q4: Can this compound be completely mineralized in the environment?
A4: Research indicates that the chlorine in this compound can be completely mineralized to chloride ions under UV irradiation. [] This process involves the formation of several intermediates, including 2,3,4,6-Tetrachlorophenol and 2,5-Dichlorophenol. []
Q5: Does the position of chlorine atoms in Tetrachlorophenols affect their degradation?
A5: Yes, studies show that the position of chlorine atoms influences the degradation of Tetrachlorophenols. For instance, in anaerobic sediment slurries, 2,4-Dichlorophenol-adapted communities preferentially remove ortho-chlorine from Pentachlorophenol, leading to the formation of this compound. []
Q6: What are the toxicological implications of this compound?
A6: this compound, like other chlorophenols, exhibits toxicity towards various organisms. Research has explored its effects on bacteria [], fish [], and willow trees. [] Studies indicate that the toxicity of this compound is primarily attributed to its non-ionic form, especially in acidic environments. []
Q7: How is this compound metabolized?
A7: Studies in rats demonstrate the biotransformation of this compound, primarily through reductive dechlorination and hydroxylation reactions. [, , ] These processes often lead to the formation of less chlorinated phenols and hydroquinones. [, ]
Q8: What types of microorganisms are involved in this compound degradation?
A8: Research has identified several bacterial species, including Flavobacterium sp. and Rhodococcus chlorophenolicus, capable of degrading this compound. [, , ] The degradation pathways often involve initial para-hydroxylation, followed by dechlorination steps. []
Q9: How is this compound analyzed in different matrices?
A10: Analytical techniques like HPLC and GC, coupled with various detectors such as UV, electrochemical, and mass spectrometry, are widely employed for this compound detection and quantification in diverse matrices, including water, sediment, and biological samples. [, , , ]
Q10: What are the applications of this compound analysis?
A11: The quantification of this compound is crucial for monitoring its presence in environmental samples, assessing the efficacy of bioremediation strategies, and evaluating potential risks to human and ecological health. [, , ]
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